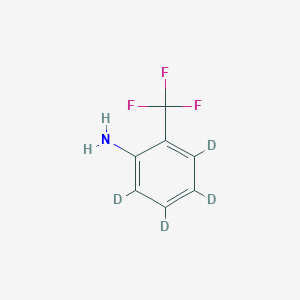

2-Trifluoromethylaminobenzene-3,4,5,6-d4

Description

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLXCTYLWZJBKA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(F)(F)F)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Trifluoromethylaminobenzene-3,4,5,6-d4 typically follows a multi-step synthetic route:

- Starting Material Selection: The synthesis often begins with a suitably substituted benzene precursor that can be selectively deuterated at the 3,4,5,6 positions.

- Deuterium Incorporation: Introduction of deuterium atoms is achieved by catalytic hydrogen-deuterium exchange or by using deuterated reagents under controlled conditions.

- Installation of the Trifluoromethylamino Group: The trifluoromethylamino (-NH-CF3) substituent is introduced via nucleophilic aromatic substitution or amination reactions using trifluoromethylamine derivatives or related reagents.

Deuterium Labeling Methods

The selective deuteration of aromatic rings at the 3,4,5,6 positions is a critical step. Common approaches include:

- Catalytic Hydrogen-Deuterium Exchange: Using a catalyst such as Pd/C or PtO2 in the presence of D2O or D2 gas to exchange aromatic hydrogens with deuterium. This method requires optimization to achieve high deuterium incorporation without affecting other functional groups.

- Use of Deuterated Precursors: Starting from commercially available or synthesized benzene derivatives already enriched with deuterium at the desired positions.

Introduction of the Trifluoromethylamino Group

The trifluoromethylamino group is introduced through several routes:

- Nucleophilic Aromatic Substitution (SNAr): Reaction of a halogenated, deuterated benzene intermediate with trifluoromethylamine or its salts under basic or neutral conditions to replace the halogen with the trifluoromethylamino group.

- Reductive Amination or Amination of Nitro Precursors: Conversion of nitro-substituted, deuterated benzenes to the corresponding amines, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl derivatives.

- Protection-Deprotection Strategies: Temporary protection of the amino group during deuteration or trifluoromethylation steps to improve yield and selectivity, followed by deprotection under mild conditions.

Representative Synthetic Route (Based on Related Literature)

Although direct literature on this compound is limited, analogous synthesis routes for trifluoromethyl-substituted anilines and their deuterated analogs provide insight:

| Step | Reaction Type | Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Aromatic Deuteration | Catalytic exchange with Pd/C or PtO2 in D2O or D2 gas at elevated temperature | High deuterium incorporation at 3,4,5,6-positions |

| 2 | Halogenation or Nitration | Introduction of a leaving group (e.g., Cl) or nitro group at position 2 | Intermediate suitable for amination |

| 3 | Amination | Reaction with trifluoromethylamine or reduction of nitro group followed by trifluoromethylation | Formation of trifluoromethylamino group |

| 4 | Purification and Characterization | Crystallization, chromatography, NMR (including ^2H NMR to confirm deuteration) | Pure this compound |

Detailed Research Findings and Optimization

- Deuteration Efficiency: Studies have shown that using ethylene glycol as a solvent at 160°C with potassium hydroxide enhances the efficiency of hydrolysis and deuterium incorporation, reducing reaction time and improving yields significantly (up to 93%) compared to traditional ethanol-based methods.

- Trifluoromethylamino Group Stability: The trifluoromethylamino substituent is sensitive to harsh conditions; thus, mild amination conditions and protection strategies are recommended to maintain isotopic integrity and functional group stability.

- Purification Techniques: Salts of the compound, such as hydrochloride or mesylate, can be formed to facilitate purification via precipitation and recrystallization, improving the isolation of the pure compound.

- Analytical Confirmation: NMR spectroscopy, particularly deuterium NMR (^2H NMR), and mass spectrometry are essential for confirming the extent of deuterium incorporation and structural integrity of the trifluoromethylamino group.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Advantages | Challenges |

|---|---|---|---|

| Deuterium Incorporation | Catalytic H-D exchange with Pd/C or PtO2 in D2O or D2 gas | High isotopic purity, selective labeling | Requires careful control to avoid over-reaction |

| Trifluoromethylamino Introduction | SNAr with trifluoromethylamine or reduction of nitro precursors followed by trifluoromethylation | Efficient installation of -NH-CF3 group | Sensitivity to reaction conditions, possible side reactions |

| Protection/Deprotection | Use of pivalyl or other protecting groups during methylation or amination | Improves yield and selectivity | Additional synthetic steps required |

| Purification | Salt formation (hydrochloride, mesylate), recrystallization | Facilitates isolation and purity | Requires optimization for each salt form |

Chemical Reactions Analysis

2-Trifluoromethylaminobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reduction reactions can convert the nitro compounds back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.

Scientific Research Applications

2-Trifluoromethylaminobenzene-3,4,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Serves as a chemical reference for identification, qualitative and quantitative analysis, and detection.

Mechanism of Action

The mechanism of action of 2-Trifluoromethylaminobenzene-3,4,5,6-d4 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study the behavior of its parent compound, 2-Trifluoromethylaminobenzene, in various biological and chemical systems. The deuterium atoms provide a distinct signal in analytical techniques such as NMR spectroscopy, allowing researchers to monitor the compound’s distribution and transformation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Trifluoromethylaminobenzene-3,4,5,6-d4

- Synonyms: α,α,α-Trifluoro-o-toluidine-d4; 2-(Trifluoromethyl)aniline-d4 .

- CAS RN : 220465-43-0 .

- Molecular Formula : C₇H₃D₄F₃N (deuterated at positions 3,4,5,6).

- Purity : ≥98% (GC) .

Structural Features :

This compound consists of a benzene ring deuterated at four positions (3,4,5,6) and substituted with a trifluoromethyl (-CF₃) group and an amine (-NH₂) group at the ortho position. The deuteration reduces metabolic degradation in applications such as isotopic labeling in pharmacokinetic studies or NMR spectroscopy .

Applications :

Primarily used as a stable isotopologue in agrochemical and pharmaceutical research to track metabolic pathways or enhance chemical stability .

Comparison with Structurally Similar Deuterated Compounds

Structural and Functional Differences

The table below compares this compound with two deuterated analogs from the evidence:

Key Research Findings

Deuteration Impact: Deuteration at positions 3,4,5,6 in 2-Trifluoromethylaminobenzene-d4 minimally alters its electronic properties compared to non-deuterated analogs but significantly enhances metabolic stability due to reduced C-H bond cleavage . In contrast, 4-Methoxyphenol-d4 and 4-Chlorotoluene-d4 exhibit improved solubility in polar solvents due to their -OCH₃/-OH and -Cl substituents, respectively .

Synthetic Complexity: Introducing both -CF₃ and -NH₂ groups on the benzene ring requires multi-step synthesis involving fluorination and amination, whereas methoxy or chloro derivatives (e.g., 4-Methoxyphenol-d4) are synthesized via simpler electrophilic substitution .

Applications: 2-Trifluoromethylaminobenzene-d4 is favored in drug development for its dual functionality (deuteration and electron-withdrawing -CF₃), which slows hepatic metabolism . 4-Chlorotoluene-d4 is widely used as an internal standard in environmental pollutant analysis due to its stability under GC-MS conditions .

Biological Activity

2-Trifluoromethylaminobenzene-3,4,5,6-d4 is a deuterated derivative of trifluoromethylaminobenzene, notable for its potential applications in medicinal chemistry and pharmacology. The incorporation of deuterium can enhance the stability and metabolic profile of the compound, making it a subject of interest in various biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

- Molecular Formula : C7H4F3N

- Molecular Weight : 175.11 g/mol

- Deuteration : The presence of deuterium in the compound influences its metabolic pathways and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in key metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Cell Signaling Modulation : It modulates cell signaling pathways that are crucial for cellular proliferation and apoptosis. This is particularly relevant in cancer biology where such modulation can influence tumor growth.

- Receptor Binding : The compound may act as a ligand for specific receptors, leading to downstream effects on gene expression and cellular function.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

- Antiproliferative Effects : In vitro assays have shown that the compound inhibits the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values indicate potent activity at low concentrations.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S transition by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Case Studies

-

Study on Hepatocellular Carcinoma :

- A study evaluated the effects of this compound on HepG2 cells.

- Results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 10 µM.

- Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.

-

Impact on Cellular Metabolism :

- Another investigation focused on the metabolic effects of this compound in human liver microsomes.

- The results showed altered metabolic profiles compared to non-deuterated analogs, suggesting improved stability and reduced clearance rates.

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HepG2 | 10 | Apoptosis induction |

| Antiproliferative | MCF-7 | 12 | CDK inhibition |

| Metabolic Stability | Liver Microsomes | N/A | Altered metabolic profile |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for incorporating deuterium at the 3,4,5,6 positions of 2-Trifluoromethylaminobenzene?

- Methodology : Deuterium incorporation typically involves acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl/D₂SO₄) under reflux. Alternatively, metal-catalyzed deuteration (e.g., Pd/C or PtO₂ in D₂ gas) can selectively replace hydrogen atoms. For aromatic deuteration, isotopic labeling via electrophilic substitution using deuterated reagents (e.g., DNO₃ in D₂SO₄) is effective. Post-synthesis, purity is validated via mass spectrometry (MS) to confirm ≥98% isotopic enrichment, as seen in deuterated standards like 4-Chlorotoluene-2,3,5,6-d4 .

Q. How do researchers confirm the isotopic purity and structural integrity of 2-Trifluoromethylaminobenzene-3,4,5,6-d4?

- Methodology : Isotopic purity is assessed using high-resolution mass spectrometry (HRMS) to quantify deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR or ¹⁹F-NMR, identifies positional deuterium and verifies the trifluoromethyl group’s integrity. For example, deuterated standards like 2-Methoxyphenol-3,4,5,6-d4 are analyzed via GC-MS to ensure >98% purity, a method applicable here .

Q. What analytical techniques are optimal for tracking this compound in reaction mixtures?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns distinguishes the deuterated compound from non-deuterated analogs. Gas chromatography (GC) coupled with flame ionization detection (FID) or electron capture detection (ECD) is also effective due to the compound’s fluorinated groups, which enhance detection sensitivity .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction pathways when using this compound versus its non-deuterated analog?

- Methodology : KIEs arise from deuterium’s mass difference, slowing reaction rates in bond-breaking steps (e.g., C-D vs. C-H cleavage). For example, in nucleophilic aromatic substitution, deuterium at meta/para positions may reduce activation energy due to altered electron density. Controlled experiments comparing rate constants (k_H/k_D) under identical conditions (solvent, temperature) are critical. Fluorine’s electron-withdrawing effects (see 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde’s reactivity ) should also be modeled computationally to decouple electronic and isotopic effects.

Q. How can researchers resolve contradictions in enzyme interaction studies involving this compound?

- Methodology : Fluorine’s hydrogen-bonding capacity and deuterium’s steric/kinetic impacts may alter enzyme binding. To address discrepancies:

- Use isothermal titration calorimetry (ITC) to compare binding affinities (Kd) of deuterated vs. non-deuterated analogs.

- Perform molecular dynamics simulations to assess how deuterium affects bond vibrational modes in enzyme active sites.

- Reference studies on fluorinated probes like 4-Amino-2,3,5,6-tetrafluorophenol, where fluorine enhances macromolecular interactions .

Q. What strategies mitigate deuteration-induced side reactions during multi-step syntheses of derivatives?

- Methodology : Deuterium’s stability under reaction conditions must be validated. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.